molecular formula C23H30N6O B2565361 1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine CAS No. 2199979-75-2

1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine

Cat. No.: B2565361
CAS No.: 2199979-75-2
M. Wt: 406.534
InChI Key: QLRPARYVDRMYLK-UHFFFAOYSA-N
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Description

1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine is a potent and selective chemical probe for the investigation of Dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A) signaling pathways. This compound acts as a highly specific ATP-competitive inhibitor, effectively blocking DYRK1A kinase activity which plays a critical role in neuronal development and cell cycle control. Its primary research value lies in the study of neurodegenerative disorders, particularly Down syndrome and Alzheimer's disease, where DYRK1A overexpression is implicated in pathological tau phosphorylation and cognitive deficits. Studies have demonstrated its utility in reversing cognitive deficits in mouse models, highlighting its significance as a tool for validating DYRK1A as a therapeutic target. Researchers utilize this inhibitor to elucidate the molecular mechanisms underlying neurodevelopment and neurodegeneration, and to explore potential therapeutic strategies for conditions associated with DYRK1A dysregulation. This product is offered for research applications and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N6O/c1-23(2,3)22-25-24-20-7-8-21(26-29(20)22)28-14-18(15-28)27(4)11-9-16-5-6-19-17(13-16)10-12-30-19/h5-8,13,18H,9-12,14-15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLRPARYVDRMYLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN=C2N1N=C(C=C2)N3CC(C3)N(C)CCC4=CC5=C(C=C4)OCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-{3-tert-butyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}-N-[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-N-methylazetidin-3-amine (CAS No. 2310123-34-1) represents a novel class of bioactive molecules derived from the triazolo-pyridazine scaffold. This compound has garnered interest due to its potential pharmacological properties, particularly in oncology and inflammation.

Chemical Structure and Properties

The chemical structure of the compound is characterized by the presence of a triazolo[4,3-b]pyridazine core, which is known for its diverse biological activities. The molecular formula is C19H28N8C_{19}H_{28}N_8 with a molecular weight of approximately 384.49 g/mol. Key physicochemical properties include:

PropertyValue
Molecular Weight384.49 g/mol
SolubilityVery soluble
Log P (octanol-water partition)0.86
Bioavailability Score0.55
BBB PermeantYes

Biological Activity

Research indicates that compounds containing the 1,2,4-triazole and pyridazine moieties exhibit a range of biological activities including:

  • Anticancer Activity :
    • A study demonstrated that derivatives of triazolo[4,3-b]pyridazines exhibited moderate to potent antiproliferative activity against various cancer cell lines such as A549 (lung adenocarcinoma) and HT-1080 (fibrosarcoma). For instance, certain derivatives showed IC50 values as low as 0.008 μM against A549 cells, indicating strong potential for development as anticancer agents .
  • Anti-inflammatory Effects :
    • The compound's structure suggests potential anti-inflammatory properties, typical of many triazole derivatives. The mechanism often involves inhibition of inflammatory pathways mediated by cytokines and other mediators.
  • Antimicrobial Activity :
    • Triazole compounds have been noted for their antimicrobial properties against both bacterial and fungal strains. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown significant activity against pathogens like Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several studies have explored the biological activity of similar triazole derivatives:

  • Study on Antiproliferative Activity : In a comparative analysis, various triazolo[4,3-b]pyridazine derivatives were synthesized and evaluated for their ability to inhibit cancer cell growth. The most effective compound exhibited an IC50 comparable to established chemotherapeutics .
  • Mechanistic Insights : Tubulin polymerization assays indicated that certain triazolo derivatives inhibit tubulin assembly, a critical action for disrupting cancer cell division . This mechanism aligns with the action of known anticancer agents like combretastatin A-4.

Comparison with Similar Compounds

Table 2: Bioactivity Clusters

Cluster Group Shared Features Example Targets Bioactivity Trend
1 Triazolo-pyridazine core + tert-butyl Kinases, ATP-binding proteins High inhibition at nM IC50
2 Azetidine-amine + aromatic substituents GPCRs, transporters Moderate to low activity

Analytical Comparisons: NMR and MS/MS

NMR chemical shift analysis reveals regions sensitive to structural modifications. For example:

  • Region A (positions 39–44) : Shifts in this region (Figure 6, ) in analogs correlate with altered hydrogen bonding due to substituents on the azetidine ring.
  • MS/MS-based molecular networking using cosine scores (0–1 scale) identifies analogs with similar fragmentation patterns. A cosine score >0.7 indicates high structural relatedness .

Pharmacokinetic and Pharmacodynamic Insights

Compounds with ~70% structural similarity (e.g., aglaithioduline vs. SAHA ) often exhibit comparable ADMET profiles. Key considerations for the target compound include:

  • Lipophilicity : The tert-butyl group may improve membrane permeability but reduce aqueous solubility.
  • Metabolic stability : The dihydrobenzofuran moiety could enhance resistance to CYP450 oxidation compared to simpler aryl groups .

Q & A

Q. What synthetic methodologies are recommended for constructing the triazolopyridazine core in this compound?

The triazolopyridazine core can be synthesized via cyclization reactions using intermediates such as amine-monohydrochloride salts (e.g., intermediate 32a in ). Key steps include coupling reactions with reagents like HATU or ethanesulfonyl chloride in solvents such as ethanol, often with bases like DIPEA or pyridine . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to improve yields, as described in studies on analogous triazolopyridazine derivatives .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is essential for structural confirmation, particularly to verify substituent positions on the triazolopyridazine and azetidine rings . High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while High-Performance Liquid Chromatography (HPLC) ensures purity (>95% recommended for biological assays). X-ray crystallography, as applied in BRD4 inhibitor studies, can resolve stereochemical ambiguities .

Q. How should researchers design initial biological assays to evaluate this compound's activity?

Begin with biochemical assays (e.g., fluorescence polarization or AlphaScreen) to measure binding affinity to target bromodomains like BRD4 . Follow with cell-based assays (e.g., c-Myc downregulation in cancer cell lines) to assess cellular permeability and functional activity. Use positive controls (e.g., JQ1 for BRD4) and validate results with dose-response curves (IC₅₀ determination) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bromodomain inhibitory activity of this compound?

SAR studies should focus on modifying substituents at the triazolopyridazine C3 position (e.g., tert-butyl groups) and the azetidine N-substituent (e.g., benzofuran-ethyl groups). Bivalent binding motifs, as seen in AZD5153, enhance potency by engaging multiple bromodomains . Use crystallography (e.g., BRD4 co-crystal structures) to guide rational design, prioritizing hydrophobic interactions and hydrogen bonding .

Q. What strategies address discrepancies between biochemical and cellular potency data?

Discrepancies may arise from poor cellular permeability or off-target effects. Mitigate by:

  • Modifying logP (via substituent changes) to improve membrane permeability.
  • Performing pharmacokinetic (PK) studies (e.g., plasma stability, microsomal clearance) to identify metabolic liabilities .
  • Using orthogonal cellular assays (e.g., CRISPR knockdown) to confirm target specificity .

Q. How can in vivo efficacy be evaluated for this compound in preclinical models?

Use xenograft models (e.g., human leukemia or solid tumors) to assess tumor growth inhibition. Administer the compound intravenously or orally, monitoring plasma exposure (AUC) and tumor pharmacodynamics (e.g., c-Myc suppression). Compare to benchmark inhibitors (e.g., AZD5153) and include PK/PD modeling to correlate dose, exposure, and efficacy .

Q. What experimental approaches resolve synthetic challenges in scaling up this compound?

Adopt flow chemistry techniques to optimize exothermic or air-sensitive steps (e.g., cyclizations). Use Design of Experiments (DoE) to statistically refine reaction parameters (temperature, stoichiometry) and minimize impurities. For chiral centers, employ asymmetric catalysis (e.g., palladium-catalyzed aminations) or chiral resolution methods .

Data Contradiction Analysis

Q. How should researchers interpret conflicting data between in vitro binding affinity and in vivo efficacy?

Conflicting data may stem from differential protein binding or tissue distribution. Address by:

  • Measuring plasma protein binding (e.g., equilibrium dialysis) to assess free drug availability.
  • Performing tissue biodistribution studies using radiolabeled analogs.
  • Validating target engagement in vivo via immunohistochemistry or PET imaging .

Methodological Tables

Q. Table 1. Key Synthetic Reagents and Conditions

StepReagent/ConditionPurposeReference
CyclizationHATU, DIPEA, ethanolTriazolopyridazine core formation
SulfonylationEthanesulfonyl chloride, pyridineIntroduction of sulfonyl groups
CouplingBenzoyl chloride, DCMAmide bond formation

Q. Table 2. Recommended Analytical Methods

TechniqueApplicationReference
¹H/¹³C NMRStructural confirmation
HRMSMolecular weight validation
X-ray crystallographyStereochemical resolution

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